(2-Ethoxy-5-fluorophenyl)methanamine
Overview
Description
(2-Ethoxy-5-fluorophenyl)methanamine is an organic compound with the molecular formula C9H12FNO. It is characterized by the presence of an ethoxy group, a fluorine atom, and an amine group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-5-fluorophenyl)methanamine typically involves the reaction of 2-ethoxy-5-fluorobenzaldehyde with ammonia or an amine source under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium borohydride or hydrogen gas in the presence of a metal catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxy-5-fluorophenyl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylmethanamines.
Scientific Research Applications
(2-Ethoxy-5-fluorophenyl)methanamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Ethoxy-5-fluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and fluorine groups contribute to its binding affinity and specificity. The amine group can form hydrogen bonds with target molecules, facilitating its biological activity .
Comparison with Similar Compounds
Similar Compounds
- (2-Ethoxyphenyl)methanamine
- (2-Fluorophenyl)methanamine
- (2-Methoxy-5-fluorophenyl)methanamine
Uniqueness
(2-Ethoxy-5-fluorophenyl)methanamine is unique due to the presence of both ethoxy and fluorine substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
(2-ethoxy-5-fluorophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5H,2,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMJULWESRATDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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